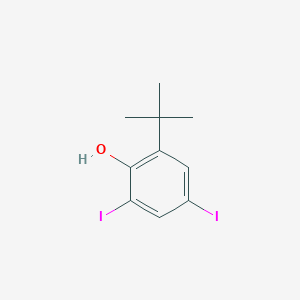

2-(Tert-butyl)-4,6-diiodophenol

Descripción

Significance of Halogenated Phenols in Contemporary Organic Chemistry

Halogenated phenols are of considerable interest in modern organic chemistry due to their wide range of applications. They serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The presence of halogen atoms can influence the reactivity of the aromatic ring, modulate the acidity of the phenolic proton, and introduce new reaction sites. nih.gov For instance, the carbon-halogen bond can participate in various cross-coupling reactions, allowing for the construction of intricate molecular architectures. rsc.org Furthermore, halogenation can impact the biological activity of phenolic compounds, a principle often exploited in drug design. The varying polarity of the carbon-halogen bond, depending on the specific halogen, also affects properties like solubility and bioavailability. chemicalbook.com

Theoretical Framework of Steric Hindrance in Phenolic Systems

Steric hindrance in phenolic systems is a consequence of the spatial arrangement of atoms. sibran.ru When large substituents, like the tert-butyl group, are positioned near the phenolic hydroxyl group, they physically obstruct the approach of other molecules. orgsyn.org This steric bulk has several significant effects on the molecule's properties and reactivity.

Firstly, it hinders the hydroxyl group from participating in intermolecular interactions, such as hydrogen bonding. This can lead to a decrease in the size and concentration of H-bonded clusters in the liquid phase. nih.gov Secondly, the steric hindrance around the phenoxyl radical, formed by the homolytic cleavage of the O-H bond, enhances its stability. This increased stability is a key factor in the antioxidant properties of many hindered phenols, as it prevents the radical from initiating further unwanted reactions. chemsrc.comwikipedia.org The degree of steric hindrance can also influence the regioselectivity of reactions, favoring substitution at less hindered positions of the aromatic ring. researchgate.net

Research Trajectory of 2-(Tert-butyl)-4,6-diiodophenol and Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectory of its analogues, particularly other sterically hindered and halogenated phenols, provides a valuable context. The synthesis and properties of related compounds, such as 2,6-di-tert-butylphenol (B90309) and its derivatives, have been a subject of industrial and academic interest for decades. sibran.ruwikipedia.orggoogle.com

Research has largely focused on their application as antioxidants and stabilizers in various materials, including plastics and fuels. wikipedia.org For example, the well-known antioxidant BHT (butylated hydroxytoluene) is a sterically hindered phenol. hmdb.ca The introduction of halogens, such as iodine, into these structures opens up possibilities for their use as versatile synthetic intermediates. For instance, 2,6-di-tert-butyl-4-iodophenol (B3052291) has been studied for its reactivity under basic conditions. researchgate.net The investigation of such analogues suggests that the research interest in this compound would likely lie in its potential as a building block in organic synthesis, leveraging the reactivity of the C-I bonds and the unique properties conferred by the combination of steric hindrance and di-iodination.

The synthesis of this compound would likely proceed via the direct iodination of 2-tert-butylphenol, a commercially available starting material. wikipedia.org The reaction would involve an electrophilic aromatic substitution, where molecular iodine or an iodine-containing reagent introduces iodine atoms at the positions ortho and para to the hydroxyl group that are not occupied by the tert-butyl group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Predicted Boiling Point (°C) | Predicted Melting Point (°C) |

| This compound | C₁₀H₁₂I₂O | 402.01 | Not available | Not available |

| 2-tert-Butylphenol | C₁₀H₁₄O | 150.22 | ~224 | -7 |

| 2,6-Diiodophenol | C₆H₄I₂O | 345.90 | Not available | Not available |

| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | 206.33 | 253 | 34-37 |

Note: Specific experimental data for this compound is limited. Data for related compounds is provided for context.

Table 2: Spectroscopic Data for Analogous Compounds

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | 6.98 (s, 2H, ArH), 5.01 (s, 1H, OH), 2.27 (s, 3H, ArCH₃), 1.43 (s, 18H, ArC(CH₃)₃) | Not available |

| 2,4-Di-tert-butylphenol | Not available | Not available |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-tert-butyl-4,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWFFORDEDWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437923 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60803-26-1 | |

| Record name | 2-tert-Butyl-4,6-diiodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Tert Butyl 4,6 Diiodophenol Analogues

Electrophilic Aromatic Substitution Reactions on Halogenated Phenols

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In substituted phenols like 2-(tert-butyl)-4,6-diiodophenol, the outcome of such reactions is dictated by the directing effects and relative reactivity contributions of each substituent.

The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. ucalgary.ca The tert-butyl group, an alkyl substituent, is also weakly activating and ortho, para-directing. ucla.edu Conversely, halogens like iodine are deactivating due to their inductive electron withdrawal but are also ortho, para-directing because of resonance effects. ucalgary.ca

In the case of this compound, the positions available for substitution are C3 and C5. The directing effects of the substituents are summarized below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para |

| -C(CH₃)₃ | C2 | Weakly Activating | Ortho, Para |

| -I | C4 | Deactivating | Ortho, Para |

| -I | C6 | Deactivating | Ortho, Para |

Radical Reaction Pathways in Hindered Phenolic Systems

Hindered phenols are well-known for their ability to participate in radical reactions, often acting as antioxidants by terminating radical chain reactions. nih.gov The bulky substituents at the ortho positions are key to this activity.

Hindered phenols can be oxidized to form relatively stable phenoxy radicals. nih.gov This oxidation can be achieved using various oxidizing agents, such as potassium ferricyanide or peroxy radicals, or through enzymatic processes. rsc.orgresearchgate.net The stability of the resulting phenoxy radical is largely attributed to two factors:

Resonance Delocalization: The unpaired electron can delocalize over the aromatic ring, particularly to the ortho and para positions. nih.gov

Steric Shielding: Bulky ortho substituents, like the tert-butyl group, physically block the radical center on the oxygen atom from reacting further, thus increasing its lifetime. nih.gov Phenols with two ortho-disubstitutions form more stable phenoxy radicals than those with only one. nih.gov

These stable free radicals can be generated and studied using techniques like Electron Spin Resonance (ESR) spectroscopy. nih.gov ESR spectroscopy provides information about the electronic structure of the radical and the delocalization of the unpaired electron by analyzing the hyperfine coupling constants. nih.govnih.gov For instance, the 2,4,6-tri-tert-butylphenoxyl radical, a closely related analogue, has been isolated and characterized, demonstrating the high stability conferred by multiple bulky groups. rsc.org

The primary mechanism by which hindered phenols scavenge free radicals is through hydrogen atom transfer (HAT). nih.govnih.gov In this process, the phenolic hydroxyl group donates its hydrogen atom to a reactive radical (R•), thereby neutralizing it and forming a stable, less reactive phenoxy radical (ArO•). nih.gov

ArOH + R• → ArO• + RH

Base-Catalyzed Dehalogenation Reactions

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodinated aromatic compounds susceptible to dehalogenation reactions. wikipedia.org In the presence of a strong base, novel reaction pathways can be initiated.

Research on the closely related analogue, 2,6-di-tert-butyl-4-iodophenol (B3052291), has revealed a unique reaction pathway under basic conditions in the presence of oxygen. researchgate.net Instead of simple dehalogenation, a complex oxidative coupling occurs. The reaction yields several products, including a biphenyl, a diphenoquinone, a quinone, and notably, a novel (oxocyclohexadienylidene)bisphenol. researchgate.net The formation of this bisphenol structure was confirmed by X-ray crystallography. researchgate.net This finding suggests that under basic, aerobic conditions, this compound would likely undergo similar complex transformations rather than a simple removal of iodine. The reaction is highly dependent on the concentration of oxygen. researchgate.net

| Product Type | Specific Compound Name |

|---|---|

| Biphenyl | 3,3',5,5'-Tetra-tert-butyldiphenyl-4,4'-diol |

| Diphenoquinone | 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone |

| Quinone | 2,6-Di-tert-butyl-1,4-benzoquinone |

| (Oxocyclohexadienylidene)bisphenol | 4-(3,5-Di-tert-butyl-4-hydroxyphenoxy)-2,6-di-tert-butyl-2,5-cyclohexadien-1-one |

A radical mechanism has been proposed for the formation of the products observed in the base-catalyzed dehalogenation of 2,6-di-tert-butyl-4-iodophenol. researchgate.net The process is believed to be initiated by the formation of a phenoxy radical. This radical can then participate in various coupling reactions. The removal of a halogen atom from an organohalide inherently generates a radical species. wikipedia.org

In other systems, the reductive dehalogenation of iodophenols has been shown to proceed via a one-electron transfer mechanism, often involving a chain reaction. acs.orgepa.gov For example, carbonate radical anions are capable of reducing iodophenols. epa.gov In the presence of H-atom donors like formate ions, the dehalogenation can occur as a chain reaction where the aryl radical formed after iodine loss abstracts a hydrogen atom, regenerating a radical that continues the chain. acs.org These studies support the plausibility of radical intermediates playing a crucial role in the dehalogenation processes of iodinated phenols like this compound.

Solvolytic Reactions of Iodocyclohexadienone Intermediates

The solvolysis of iodocyclohexadienone intermediates, which can be formed from the oxidation of iodinated phenols, represents a key reaction pathway. These reactions involve the cleavage of the carbon-iodine bond by the solvent, leading to a variety of products. The nature of these products is highly dependent on the reaction conditions and the structure of the cyclohexadienone intermediate.

Investigation of Methanolysis and Related Pathways

While specific studies on the methanolysis of the iodocyclohexadienone intermediate derived directly from this compound are not extensively detailed in the available research, the general reactivity of related 4-halo-4-alkylcyclohexadienones in alcohol solvents has been investigated. These reactions typically proceed through the formation of a carbocation intermediate upon the departure of the iodide leaving group. This carbocation is then subject to attack by the solvent (methanol) or other nucleophiles present in the reaction mixture.

The expected pathways for the methanolysis of a 2-(tert-butyl)-4,6-diiodocyclohexadienone intermediate would involve:

Direct attack by methanol: This would lead to the formation of a methoxy-substituted cyclohexadienone.

Rearrangement of the carbocation: The initial carbocation could undergo rearrangement to a more stable species before being trapped by methanol.

Elimination reactions: Depending on the basicity of the medium, elimination of a proton could compete with nucleophilic attack, leading to the formation of aromatic products.

Due to the lack of specific experimental data in the searched literature, a representative data table for the product distribution in the methanolysis of 2-(tert-butyl)-4,6-diiodocyclohexadienone cannot be provided.

Factors Influencing Product Distribution in Solvolysis

The distribution of products in the solvolysis of iodocyclohexadienone intermediates is influenced by a combination of electronic and steric factors, as well as the nature of the solvent and the reaction conditions.

Key influencing factors include:

Carbocation Stability: The stability of the carbocation formed upon iodide departure is a primary determinant of the reaction pathway. The tert-butyl group at the 2-position is expected to stabilize an adjacent carbocation through inductive effects.

Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the nucleophile to certain positions on the cyclohexadienone ring, thereby influencing the regioselectivity of the reaction.

Leaving Group Ability: Iodide is a good leaving group, facilitating the formation of the carbocation intermediate.

Presence of Acids or Bases: The presence of acidic or basic catalysts can significantly alter the reaction pathways. Acids can protonate the carbonyl group, making the ring more susceptible to nucleophilic attack, while bases can promote elimination reactions.

Without specific experimental data for this compound derivatives, a detailed quantitative analysis of these factors on the product distribution remains speculative.

Oxidation Reactions and Quinone Formation

The oxidation of this compound and its analogues can lead to the formation of quinones, which are important intermediates in both biological and synthetic chemistry. The presence of the bulky tert-butyl group and the iodine substituents influences the course of these oxidation reactions.

The oxidation of sterically hindered phenols, such as those with tert-butyl groups, has been shown to yield various products, including quinones and diphenoquinones. For instance, the oxidation of 2,6-di-tert-butylphenol (B90309) can produce 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.

A common outcome of the oxidation of phenols is the formation of p-benzoquinones. In the case of this compound, oxidation would be expected to yield 2-(tert-butyl)-6-iodo-p-benzoquinone. The reaction generally proceeds via the formation of a phenoxy radical, which can then undergo further oxidation.

Several oxidizing agents can be employed for the conversion of phenols to quinones. The choice of oxidant can influence the selectivity and yield of the desired quinone product.

| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reference |

| Oxygen / Salcomine catalyst | 2,6-di-tert-butylphenol | 2,6-di-tert-butyl-p-benzoquinone | 83 | Org. Synth. 1977, 57, 45 |

| Hydrogen Peroxide / Titanosilicate catalyst | 2,6-di-tert-butylphenol | 2,6-di-tert-butyl-p-benzoquinone | High selectivity and yield | RU2654477C2 |

Computational Chemistry Studies on 2 Tert Butyl 4,6 Diiodophenol and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. By optimizing the molecular geometry, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For phenolic compounds analogous to 2-(tert-butyl)-4,6-diiodophenol, DFT methods like B3LYP have been used to achieve good agreement between theoretical and experimental structures nih.gov.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity nih.gov. Furthermore, DFT allows for the calculation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Structural Parameters for a Phenolic Analogue using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O | 1.36 | - | - |

| O-H | 0.97 | - | - |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-O-H | - | 109.5 | - |

| C-C-C (ring) | - | 119.8 - 120.2 | - |

Note: This table presents typical data for a substituted phenol and is for illustrative purposes.

DFT calculations can simulate various spectroscopic data, providing a means to interpret and predict experimental spectra. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes nih.gov.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy, which is invaluable for structure elucidation. The electronic absorption spectra in the UV-Vis region can be simulated by calculating the electronic transitions between molecular orbitals. For related di-tert-butylphenol compounds, computational methods have been used to calculate the electronic absorption spectra and identify the molecular orbitals involved in the electronic transitions bsu.byresearchgate.net.

Table 2: Simulated Spectroscopic Data for a Substituted Phenol Analogue

| Technique | Calculated Parameter | Value |

|---|---|---|

| UV-Vis | λmax (nm) | 285 |

| Oscillator Strength | 0.15 | |

| ¹H-NMR | Chemical Shift (ppm) - OH | 5.2 |

| Chemical Shift (ppm) - Ar-H | 6.8 - 7.2 | |

| ¹³C-NMR | Chemical Shift (ppm) - C-O | 155 |

Note: This table contains representative data for a substituted phenol and is intended for illustrative purposes.

Molecules with rotatable bonds can exist in different spatial arrangements known as conformers. Conformational analysis aims to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. DFT calculations are employed to determine the relative energies of different conformers and the energy barriers for their interconversion. For complex molecules like 2,6-di-tert-butylphenol (B90309), computational studies have been used to investigate the potential energy surface related to the torsion of the hydroxyl group nih.gov. This information is crucial for understanding the molecule's flexibility and how its shape influences its properties and interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their electronically excited states rsc.orgq-chem.comchemrxiv.orggithub.io. It is widely used for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra q-chem.com.

TD-DFT can provide detailed information about the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions chemrxiv.org. This is particularly important for understanding the photophysical and photochemical behavior of molecules. While highly effective for low-lying valence excited states, the accuracy of standard TD-DFT can be lower for describing Rydberg states and long-range charge-transfer excitations github.io.

Noncovalent Interaction (NCI) Index Analysis

Noncovalent interactions (NCIs) play a critical role in determining the structure and function of molecules in various chemical and biological systems nih.gov. The NCI index is a computational tool based on the electron density and its derivatives that allows for the visualization and characterization of noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in three-dimensional space wikipedia.org.

NCI analysis generates isosurfaces that highlight regions of noncovalent interactions. The color of these isosurfaces typically indicates the strength and nature of the interaction, with blue often representing strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red signifying steric repulsion wikipedia.org. This method is valuable for understanding the intramolecular and intermolecular interactions that stabilize the structure of this compound and its complexes.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the transition states that connect reactants, intermediates, and products on a potential energy surface nih.gov. By calculating the activation energies associated with these transition states, the feasibility and kinetics of different reaction pathways can be predicted.

For phenolic compounds, computational transition state analysis can be used to study a variety of reactions, including oxidation, halogenation, and reactions involving the phenolic hydroxyl group. The geometry and energetic properties of the transition states provide crucial insights into the factors that control the reaction rate and selectivity. This approach allows for a detailed understanding of the chemical transformations that this compound and its analogues may undergo.

Molecular Dynamics Simulations for Environmental and Steric Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the influence of environmental factors and steric hindrance on the conformational dynamics and intermolecular interactions of this compound and its analogues. By simulating the atomic motions over time, MD can provide detailed insights into how the bulky tert-butyl group and the large iodine substituents modulate the behavior of the phenol ring and its hydroxyl group in different solvent environments.

Theoretical Framework for Simulation

While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of such simulations can be described based on studies of analogous phenolic compounds. A typical MD simulation would involve placing the molecule of interest within a simulation box filled with a chosen solvent, most commonly water, to mimic an aqueous environment. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system.

Simulations of phenol in aqueous solution have shown that the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor with surrounding water molecules. The dynamics of these hydrogen bonds are crucial for understanding the solvation and reactivity of the molecule.

Impact of the Tert-butyl Group

The presence of the large, nonpolar tert-butyl group at the ortho position is expected to introduce significant steric hindrance. This bulkiness can restrict the rotational freedom of the hydroxyl group and influence the accessibility of the phenolic oxygen to solvent molecules. MD simulations could quantify this effect by analyzing the rotational correlation function of the O-H bond and the radial distribution functions of water molecules around the hydroxyl group. It is hypothesized that the tert-butyl group would create a "hydrophobic shield," reducing the local density of water and slowing down the hydrogen bond dynamics in its vicinity.

Table 1: Hypothetical Simulation Parameters for Studying Steric Effects

| Parameter | Value | Rationale |

| Molecule | This compound | Target of study. |

| Analogue | 2-iodophenol | Control to isolate the effect of the tert-butyl group. |

| Solvent | TIP3P Water | Standard water model for biomolecular simulations. |

| Force Field | OPLS-AA / GAFF | Commonly used for organic molecules. |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. |

| Temperature | 298 K | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Influence of Iodine Substituents

Environmental Effects: Solvation Dynamics

By running simulations in different solvents (e.g., water, methanol, a nonpolar solvent like hexane), MD can probe how the environment affects the conformational preferences and intermolecular interactions of this compound. Key analyses would include:

Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules around the phenol. Separate RDFs for the hydroxyl group, the tert-butyl group, and the iodine atoms would reveal specific solvation shells.

Hydrogen Bond Dynamics: To quantify the lifetime and kinetics of hydrogen bonds between the phenolic hydroxyl group and protic solvents.

Solvation Free Energy Calculations: To determine the thermodynamic favorability of the molecule in different environments.

Table 2: Expected Trends from MD Simulations on Solvation

| Property | In Water | In Hexane | Expected Rationale |

| Solubility | Low | Moderate | The large hydrophobic surface area from the tert-butyl group and iodinated ring would limit solubility in polar water but favor it in nonpolar hexane. |

| Hydrogen Bonding | Present (with water) | Absent | The phenolic -OH can form hydrogen bonds with water, but not with the nonpolar hexane molecules. |

| Conformational Flexibility | Potentially reduced | Potentially increased | Strong solvation shells in water might restrict ring and substituent movements, whereas weaker interactions in hexane could allow for more conformational freedom. |

Synthesis and Characterization of Novel Derivatives of 2 Tert Butyl 4,6 Diiodophenol

Phenol-Derived Schiff Bases

Schiff bases derived from phenols are a well-established class of compounds known for their broad range of biological activities and their utility as ligands in coordination chemistry. The synthesis of these compounds from halogenated phenols like 2-(tert-butyl)-4,6-diiodophenol introduces unique structural and electronic properties.

Synthesis and Structural Features of Halogenated Phenol Schiff Bases

The synthesis of phenolic Schiff bases is typically achieved through a condensation reaction between a phenolic aldehyde or ketone and a primary amine. mdpi.commdpi.com In the context of this compound, a preliminary step would involve the introduction of an aldehyde group onto the phenolic ring, most commonly at the ortho position to the hydroxyl group (e.g., via the Duff or Reimer-Tiemann reaction), to yield 3-(tert-butyl)-2-hydroxy-5-iodobenzaldehyde. This aldehyde can then be reacted with various primary amines to form the corresponding Schiff base, also known as an imine.

The general synthetic scheme is as follows: Step 1: Formylation of the parent phenol. Step 2: Condensation with a primary amine (R-NH₂).

The structural characteristics of the resulting halogenated Schiff bases are defined by several key features:

The Imine Bond: The carbon-nitrogen double bond (-C=N-) is the defining feature of a Schiff base.

Intramolecular Hydrogen Bonding: A strong hydrogen bond typically forms between the phenolic hydroxyl group (-OH) and the imine nitrogen atom, creating a stable six-membered ring.

Steric Hindrance: The bulky tert-butyl group and the large iodine atoms provide significant steric hindrance around the phenolic core. This can influence the planarity of the molecule and its ability to interact with other molecules or metal centers.

Electronic Effects: The iodine atoms are electron-withdrawing, which increases the acidity of the phenolic proton.

Characterization of these compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction to confirm their molecular structure. mdpi.comresearchgate.net

Structure-Activity Relationship Studies in Biological Contexts (e.g., Antifungal Activity)

Phenolic compounds and their Schiff base derivatives are known to possess a wide range of biological activities, including antifungal properties. nih.gov The biological activity of these molecules is intrinsically linked to their structure. Structure-activity relationship (SAR) studies aim to identify the chemical features responsible for their effects.

For halogenated phenol Schiff bases, several structural aspects are critical for their antifungal activity:

The Phenolic Hydroxyl Group: The -OH group is often essential for activity, potentially acting as a hydrogen bond donor or disrupting cellular membranes.

Lipophilicity: The presence of the tert-butyl group and iodine atoms significantly increases the molecule's lipophilicity (fat-solubility). This enhances the compound's ability to penetrate the lipid-rich cell membranes of fungi.

The Imine Group: The -C=N- linkage is a crucial pharmacophore in many biologically active Schiff bases. Its electronic properties and geometry can be tuned by changing the substituent on the nitrogen atom.

Halogen Atoms: The iodine substituents can enhance antifungal activity through various mechanisms, including increasing lipophilicity and acting as oxidizing agents that can disrupt microbial metabolic processes.

The table below summarizes the expected impact of structural modifications on the antifungal activity of a hypothetical Schiff base derived from this compound.

| Structural Modification | Rationale | Expected Impact on Antifungal Activity |

| Removal or masking of the phenolic -OH | The hydroxyl group is often crucial for interaction with biological targets through hydrogen bonding. | Likely decrease in activity. |

| Introduction of electron-withdrawing groups on the amine substituent | Modulates the electronic properties of the imine nitrogen, potentially enhancing interaction with microbial targets. | May increase or decrease activity depending on the specific target. |

| Introduction of bulky groups on the amine substituent | Can enhance lipophilicity but may also cause steric hindrance, preventing the molecule from binding to its target site. | Variable; optimization is required. |

| Variation of halogen (e.g., replacing I with Br or Cl) | Halogen identity affects lipophilicity and electronic properties. Iodine is the most lipophilic. | Activity may vary; iodine often imparts high potency. |

Modifications of the Tertiary Butyl Group

The tert-butyl group is a common substituent in medicinal chemistry that can enhance potency and metabolic stability. hyphadiscovery.com While often retained, its modification can be a strategy to fine-tune a molecule's properties. Direct modification of the tert-butyl group on the this compound scaffold is challenging due to its chemical stability. However, two primary pathways for its alteration are recognized: metabolic oxidation and chemical dealkylation.

Metabolic Oxidation: In biological systems, cytochrome P450 (CYP) enzymes can hydroxylate tert-butyl groups. hyphadiscovery.com This process typically involves the oxidation of one of the methyl groups to a hydroxymethyl group, which can be further oxidized to a carboxylic acid. This transformation significantly increases the polarity of the molecule. hyphadiscovery.com

Chemical Dealkylation (De-tert-butylation): The tert-butyl group can be removed from a phenolic ring under acidic conditions. This reaction is often carried out by heating the compound in the presence of a solid acid catalyst, such as silica-alumina, to yield the corresponding debutylated phenol and isobutylene. google.com

Functionalization at the Phenolic Hydroxyl Position

The phenolic hydroxyl group is a prime site for chemical functionalization, allowing for the synthesis of a diverse array of derivatives. The reactivity of this group is influenced by the steric hindrance from the adjacent tert-butyl and iodo substituents and the increased acidity due to the electron-withdrawing iodine atoms.

Key functionalization reactions include:

Etherification: The formation of an ether linkage (O-alkylation) can be achieved by reacting the phenol with an alkyl halide in the presence of a base (Williamson ether synthesis). This modification masks the acidic proton and can alter the compound's solubility and biological activity.

Esterification: The phenol can be converted to a phenolic ester by reacting it with an acyl chloride or an acid anhydride. Ester derivatives are often used as prodrugs, which can be hydrolyzed back to the active phenolic compound in the body.

The table below outlines these potential modifications.

| Reaction | Reagents | Product | Purpose of Modification |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Phenolic Ether | Mask the hydroxyl group; alter solubility and lipophilicity. |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Phenolic Ester | Create prodrugs; alter bioavailability. |

Coordination Chemistry of Phenolic Ligands and Metal Complexes

Phenolic compounds, particularly those incorporating additional donor atoms like Schiff bases, are excellent ligands for forming stable complexes with a wide variety of metal ions. mdpi.comiitk.ac.in The resulting coordination compounds often exhibit unique chemical and physical properties, including catalytic activity and interesting magnetic behavior.

The this compound molecule can act as a monodentate ligand, coordinating to a metal center through its deprotonated phenoxide oxygen. However, significant steric hindrance from the ortho-substituents (tert-butyl and iodo) would likely make coordination difficult for many metal centers, a phenomenon observed in similarly bulky phenolic ligands. nih.gov

Schiff base derivatives of this phenol are more effective as ligands. They can act as bidentate or tridentate chelating agents, binding to a metal ion through the phenoxide oxygen and the imine nitrogen. This chelation effect leads to the formation of highly stable five- or six-membered rings with the metal ion, resulting in thermodynamically stable metal complexes. mdpi.com

Common features of these metal complexes include:

Central Metal Ion: A variety of transition metals can be used, such as copper(II), zinc(II), iron(III), and cobalt(II).

Coordination Geometry: The geometry of the complex (e.g., tetrahedral, square planar, or octahedral) is determined by the coordination number of the metal ion and the nature of the ligands. openstax.orglibretexts.org

Ligand-to-Metal Ratio: Different stoichiometries (e.g., 1:1, 2:1 ligand-to-metal) can lead to complexes with varied structures and properties.

The study of these derivatives continues to be an active area of research, driven by the quest for new molecules with tailored properties for applications in materials science, catalysis, and medicinal chemistry.

Academic Applications and Research Utility in Synthetic Organic Chemistry

Precursors for Aryne Generation in Organic Synthesis

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a carbon-carbon triple bond within the ring. Halogenated aryl compounds are common precursors for aryne generation, typically through treatment with a strong base. tcichemicals.com The structure of 2-(Tert-butyl)-4,6-diiodophenol, featuring an iodine atom ortho to the hydroxyl group, makes it a potential candidate for generating a substituted benzyne intermediate.

The process would involve a deprotonation-elimination mechanism. A strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), can deprotonate the phenolic hydroxyl group. tcichemicals.com Subsequent elimination of lithium iodide, facilitated by the ortho-iodine atom, would generate the corresponding aryne. This highly reactive species can then be trapped in situ by various reagents, such as dienes like furan, to produce Diels-Alder cycloaddition products. tcichemicals.com The presence of the second iodine atom at the para position and the tert-butyl group would remain on the aryne intermediate, influencing its subsequent reactivity and leading to the formation of highly functionalized aromatic products.

Intermediates in the Synthesis of Complex Organic Molecules

The multiple functional groups on this compound allow it to serve as a key intermediate in the synthesis of more complex molecules, such as substituted salicylaldehydes. For instance, through a series of functional group transformations, it could be a precursor to compounds like 3-tert-Butyl-5-iodosalicylaldehyde. biosynth.comresearchgate.net This transformation would require the introduction of a formyl group (C=O) ortho to the hydroxyl group, a reaction often achieved through methods like the Duff or Reimer-Tiemann reaction, followed by selective deiodination if necessary. Salicylaldehydes are themselves critical building blocks for synthesizing multidentate salen ligands, which are widely used in catalysis. wikipedia.org

Furthermore, the iodine atoms are amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse carbon-based substituents. This versatility allows for the stepwise construction of complex molecular scaffolds, where the tert-butyl group provides steric influence and the phenol offers a handle for further modification or to direct reactivity.

Building Blocks for Heterocyclic Compound Synthesis

This compound is a suitable starting material for the synthesis of substituted heterocyclic compounds, particularly benzofurans. The synthesis of 2-substituted benzofurans can be achieved through the coupling of o-halophenols with terminal alkynes, a reaction often catalyzed by palladium and copper complexes. jocpr.comorganic-chemistry.org

In this context, the ortho-iodo group of this compound can react with an alkyne in a Sonogashira coupling, followed by an intramolecular cyclization (alkynylation/annulation cascade) to form the furan ring. This approach provides a direct route to 4-iodo-6-tert-butyl substituted benzofurans. The remaining iodine atom at the 4-position of the benzofuran core can then be used for further functionalization, expanding the molecular complexity and diversity of the synthesized heterocycles. nih.gov

Table 1: Benzofuran Synthesis via o-Halophenol Annulation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| o-Halophenol | Terminal Alkyne | Pd/Cu, Base | 2-Substituted Benzofuran |

Model Compounds for Mechanistic Studies of Halogenated Phenols

The well-defined structure of this compound makes it an excellent model compound for investigating the mechanisms of reactions involving halogenated phenols. Key areas of study include halogen-metal exchange and oxidative processes.

Halogen-Metal Exchange: This is a fundamental reaction for preparing organometallic reagents from organic halides. ethz.ch The exchange rate and selectivity can be influenced by the nature of the halogen, the metal reagent (e.g., n-BuLi, t-BuLi, Grignard reagents), and the steric and electronic environment of the substrate. ethz.chharvard.edu Studying the exchange at the two different iodine positions (ortho vs. para to the hydroxyl group) on this compound can provide insights into the directing effects of the hydroxyl and tert-butyl groups. Such studies help elucidate the stability of the resulting organometallic intermediates and the potential for "ate" complex formation. harvard.edunih.gov

Oxidative Reactions: Sterically hindered phenols are known to undergo oxidation to form phenoxyl radicals. The subsequent fate of these radicals is highly dependent on the substitution pattern. Studies on the closely related 2,6-di-tert-butyl-4-iodophenol (B3052291) have shown that under basic conditions in the presence of oxygen, oxidation leads to a variety of products, including diphenoquinones and (oxocyclohexadienylidene)bisphenols, through a proposed radical mechanism. researchgate.net Using this compound as a model compound allows for the investigation of how the position and number of iodine and tert-butyl substituents influence the stability of the corresponding phenoxyl radical and the pathways of subsequent coupling reactions.

Table 2: Mechanistic Studies Involving Halogenated Phenols

| Reaction Type | Key Factors Investigated | Potential Insights from this compound |

|---|---|---|

| Halogen-Metal Exchange | Halogen position, steric hindrance, reagent type | Regioselectivity of metalation, directing group effects |

Utilization in Polymerization Inhibition Studies (Chemical Role)

Phenolic compounds, particularly those with bulky substituents like tert-butyl groups ortho to the hydroxyl group, are widely used as antioxidants and polymerization inhibitors. nih.govmdpi.com They function by scavenging free radicals, which are responsible for initiating and propagating polymerization chain reactions. The inhibitor donates a hydrogen atom from its hydroxyl group to a reactive radical (R•), forming a stable, resonance-delocalized phenoxyl radical that is too unreactive to initiate further polymerization.

The efficacy of a phenolic inhibitor is related to the O-H bond dissociation energy (BDE) and the stability of the resulting phenoxyl radical. The tert-butyl group at the ortho position in this compound provides steric shielding, which enhances the stability of the phenoxyl radical and prevents it from engaging in undesired side reactions. While specific studies on this compound as a polymerization inhibitor are not prevalent, its structural similarity to well-known industrial antioxidants like Butylated Hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) suggests it would be an effective radical scavenger. nih.gov Research in this area would involve using it as a model compound to study how halogen substituents influence the antioxidant activity and inhibition rate constant (kinh) in free-radical polymerization processes. researchgate.net

Advanced Research Topics and Future Directions

Catalytic Transformations Mediated by 2-(Tert-butyl)-4,6-diiodophenol Derivatives

Derivatives of this compound are being explored for their potential to mediate a variety of catalytic transformations. The presence of the bulky tert-butyl group creates steric hindrance around the hydroxyl group, which can influence selectivity in catalytic cycles. vinatiorganics.com The iodine substituents, being large and relatively electropositive halogens, can participate in halogen bonding or be replaced in cross-coupling reactions, offering a handle for catalyst design.

Research has shown that the type of halogen substituent strongly influences the catalytic oxidation of halogenated phenols. researchgate.net In certain iron(III)-porphyrin/KHSO5 catalytic systems, the order of oxidative dehalogenation for 2,4,6-trihalogenated phenols was found to be F > Cl > Br > I. researchgate.netnih.gov This trend is consistent with the electronegativity of the halogens and suggests that iodo-substituted phenols like this compound are less susceptible to oxidative degradation in these specific systems. This stability could be advantageous when derivatives are used as catalysts or ligands in oxidative environments.

Conversely, in base-catalyzed reactions, iodinated phenols can undergo dehalogenation and subsequent oxidation to form novel products. For instance, the related compound 2,6-di-tert-butyl-4-iodophenol (B3052291), under basic conditions in the presence of oxygen, forms products such as diphenoquinones and a unique (oxocyclohexadienylidene)bisphenol via a proposed radical mechanism. researchgate.net This reactivity highlights the potential for derivatives of this compound to act as precursors to complex molecules or to catalyze reactions through radical pathways.

| Catalyst System | Substrate Type | Observed Reactivity Trend | Potential Implication for Diiodophenol Derivatives |

| Iron(III)-porphyrin/KHSO5 | 2,4,6-Trihalogenated Phenols | Dehalogenation: F > Cl > Br > I researchgate.netnih.gov | Higher stability in certain oxidative catalytic systems. |

| Strong Base / O2 | 2,6-Di-tert-butyl-4-iodophenol | Forms diphenoquinones and bisphenols. researchgate.net | Potential as catalysts or precursors in radical-mediated transformations. |

Green Chemistry Approaches in the Synthesis and Application of Diiodophenols

The principles of green chemistry are increasingly important in chemical synthesis and application, focusing on reducing waste, using less hazardous substances, and improving energy efficiency. nih.gov For a compound like this compound, green approaches can be applied to both its synthesis and its use.

Sustainable synthesis routes could involve the use of environmentally benign solvents, such as water or bio-based solvents, and catalysts that can be easily recovered and reused, like solid acids or zeolites. nih.govpatsnap.com For instance, methods are being developed for the synthesis of other hindered phenol antioxidants that focus on clean processes and simple treatments to reduce environmental impact. patsnap.com The synthesis of a related compound, 2,6-di-tert-butyl-4-aminophenol, has been reported using a process that avoids noble metal catalysts, generates no waste gas or residue, and allows for the recycling of reaction materials. google.com Catalyst-free, photoinduced processes in aqueous media represent another promising green synthetic pathway. nih.gov

In terms of applications, hindered phenols are crucial as antioxidants for protecting materials like plastics and rubber from degradation, which promotes sustainability by extending product lifespan. vinatiorganics.comsiigroup.com Research into renewable, sterically-hindered phenolic antioxidants derived from natural sources like lignocellulose and vegetable oils is a key area of green chemistry. mdpi.com These bio-based antioxidants could serve as models for developing more sustainable applications for synthetically derived diiodophenols.

Key Green Chemistry Principles and Their Application to Diiodophenols:

Waste Prevention: Designing synthetic routes with high atom economy.

Safer Solvents and Auxiliaries: Utilizing water or recyclable organic solvents. nih.gov

Catalysis: Employing reusable solid catalysts instead of corrosive liquid acids. nih.govgoogle.com

Design for Energy Efficiency: Using methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Use of Renewable Feedstocks: Exploring bio-based precursors for the phenolic backbone. mdpi.com

Rational Design of Derivatives with Tunable Reactivity via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of molecules with specific properties. nih.gov By modeling derivatives of this compound, researchers can predict how changes in the molecular structure will affect its reactivity, stability, and electronic properties.

DFT calculations can be used to determine a range of molecular descriptors that correlate with chemical reactivity, such as:

HOMO-LUMO energy gaps: A smaller gap generally indicates higher reactivity. rjpn.org

Molecular Electrostatic Potential (MEP) maps: These identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting how it will interact with other reagents.

Global reactivity descriptors: Parameters like chemical hardness, softness, and electrophilicity index quantify the stability and reactive nature of the molecule. rjpn.orgrjpn.org

Bond Dissociation Enthalpy (BDE): For phenolic antioxidants, the O-H BDE is a key parameter for predicting radical scavenging activity. nih.gov

Using these methods, scientists can systematically screen a virtual library of derivatives in silico before committing to laboratory synthesis. For example, one could computationally model the effect of replacing one of the iodine atoms with bromine or chlorine to understand how this would tune the compound's participation in halogen bonding or its reactivity in cross-coupling reactions. Similarly, modifications to the tert-butyl group could be explored to fine-tune the steric environment around the phenolic hydroxyl group, thereby controlling access for reactants and influencing selectivity in catalytic applications. rsc.org

| Computational Method | Property Calculated | Application in Derivative Design |

| Density Functional Theory (DFT) | HOMO-LUMO gap, MEP, BDE nih.govrjpn.orgnih.gov | Predicts reactivity, interaction sites, and antioxidant potential. |

| Molecular Mechanics | Steric energy, minimum-energy configurations rsc.org | Assesses steric hindrance and conformational stability. |

Exploration of Novel Reaction Pathways and Applications for the Compound

The unique combination of functional groups in this compound opens the door to novel reaction pathways and applications beyond its role as a potential antioxidant.

Precursor for Multifunctional Additives: The phenolic hydroxyl group and the two carbon-iodine bonds serve as reactive sites for further chemical modification. It could act as an intermediate for synthesizing multifunctional compounds that combine antioxidant properties with other functionalities, such as UV absorption or flame retardancy, in a single molecule. nih.govresearchgate.net

Novel Cross-Coupling Reactions: The C-I bonds are susceptible to a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). allgreenchems.com The presence of two iodine atoms allows for sequential or double coupling reactions, enabling the construction of complex molecular architectures and polymers. The differential reactivity of the C-I bonds due to the steric influence of the adjacent tert-butyl group could be exploited for selective functionalization.

Photochemical Transformations: Recent research has demonstrated novel light-driven C-H alkylation of phenols through the formation of a photoactive halogen-bonded complex with an α-iodosulfone, without the need for an external catalyst. acs.org This suggests that this compound could participate in unique photochemical reactions, leveraging its iodine atoms to form photoactive complexes.

Development of New Materials: Hindered phenols can be incorporated into new materials to enhance their durability and resistance to degradation, leading to longer-lasting products. vinatiorganics.com The diiodo-functionality offers a route to incorporate the phenol into polymer backbones through copolymerization reactions.

Synergistic Effects in Mixed-Halogenated Hindered Phenols

An intriguing area for future research is the potential for synergistic effects in hindered phenols containing a mixture of halogen substituents, for example, 2-(tert-butyl)-4-bromo-6-iodophenol. A synergistic effect occurs when the combined effect of two components is greater than the sum of their individual effects. nih.gov

While direct studies on such mixed-halogenated phenols are scarce, the concept can be extrapolated from related research. The reactivity of halogenated aromatics is highly dependent on the specific halogen. C-I bonds are generally more reactive than C-Br bonds in many catalytic cycles, such as cross-coupling reactions. mdpi.com

A mixed bromo-iodo derivative of 2-(tert-butyl)phenol could exhibit unique and potentially advantageous reactivity:

Selective Sequential Functionalization: The difference in reactivity between the C-I and C-Br bonds could be exploited to perform selective, sequential cross-coupling reactions. One could first react the more labile C-I bond under mild conditions, and then functionalize the C-Br bond under more forcing conditions, allowing for the controlled synthesis of complex, unsymmetrically substituted derivatives.

Tuned Electronic and Steric Properties: The presence of two different halogens would create a unique electronic distribution and steric profile on the aromatic ring compared to the diiodo or dibromo analogues. This could fine-tune the molecule's properties as a ligand or catalyst, potentially leading to enhanced activity or selectivity.

Enhanced Antioxidant Activity: While hindered phenols are known primary antioxidants, they are often used in combination with secondary antioxidants (like phosphites or thioesters) to achieve a synergistic protective effect. partinchem.com It is conceivable that the electronic perturbations from a mixed-halogen substitution pattern could influence the stability of the resulting phenoxyl radical, thereby modulating its antioxidant efficacy in a synergistic manner not seen in single-halogen-type systems.

This area of research remains largely unexplored and offers a rich field for discovering new molecular structures with precisely controlled reactivity and functionality.

Q & A

Q. How to design experiments probing the compound’s antioxidant activity without interference from iodine substituents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.